molecular formula C17H25N3O2 B2758982 N-(isochroman-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide CAS No. 2034320-59-5

N-(isochroman-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide

Cat. No.: B2758982
CAS No.: 2034320-59-5
M. Wt: 303.406
InChI Key: ZFEJPSXZEIDPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(isochroman-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features an isochroman moiety linked to a piperazine ring, which is further substituted with a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide typically involves the following steps:

    Formation of Isochroman-3-ylmethyl Intermediate: The initial step involves the preparation of the isochroman-3-ylmethyl intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    N-Alkylation of Piperazine: The next step involves the N-alkylation of piperazine with the isochroman-3-ylmethyl intermediate. This reaction is usually carried out in the presence of a suitable base such as sodium hydride or potassium carbonate.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved through the reaction of the N-alkylated piperazine with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide has found applications in several areas of scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-carboxamide
  • N-(isochroman-3-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide
  • N-(isochroman-3-ylmethyl)-3,5-dimethoxybenzamide

Uniqueness

N-(isochroman-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various research applications.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-18-7-9-20(10-8-18)17(21)19(2)12-16-11-14-5-3-4-6-15(14)13-22-16/h3-6,16H,7-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEJPSXZEIDPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N(C)CC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.